
6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both amino and piperidinyl groups in its structure suggests it may have significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a halogenated pyrimidine intermediate with piperidine.
Amination: The amino group can be introduced through a direct amination reaction, often using ammonia or an amine derivative under high temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, piperidine, ammonia.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to its potential as a pharmaceutical agent.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification are crucial for developing new products with enhanced properties.
Wirkmechanismus
The mechanism of action of 6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione involves its interaction with molecular targets such as enzymes or receptors. The amino and piperidinyl groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. This compound may affect pathways involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-1-Methyl-5-(Morpholin-1-Yl)pyrimidine-2,4(1h,3h)-Dione: Similar structure but with a morpholine ring instead of piperidine.
6-Amino-1-Methyl-5-(Pyrrolidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione: Contains a pyrrolidine ring instead of piperidine.
6-Amino-1-Methyl-5-(Piperazin-1-Yl)pyrimidine-2,4(1h,3h)-Dione: Features a piperazine ring.
Uniqueness
6-Amino-1-Methyl-5-(Piperidin-1-Yl)pyrimidine-2,4(1h,3h)-Dione is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The piperidinyl group, in particular, may enhance its binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
790232-28-9 |
|---|---|
Molekularformel |
C10H16N4O2 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16) |
InChI-Schlüssel |
ABFVQIXFKQQEOF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |
Kanonische SMILES |
CN1C(=C(C(=O)NC1=O)N2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



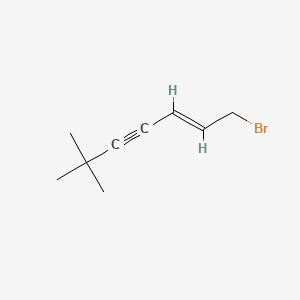

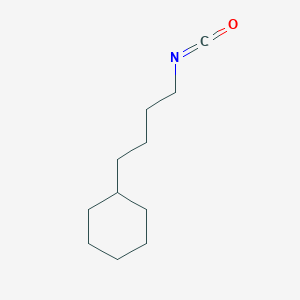
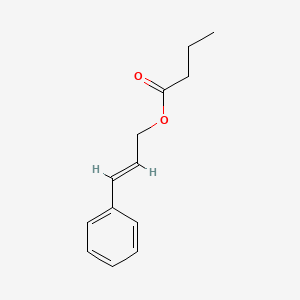
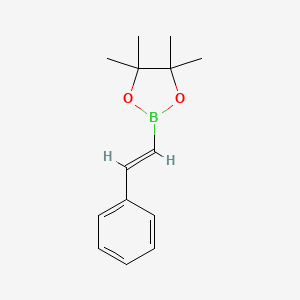
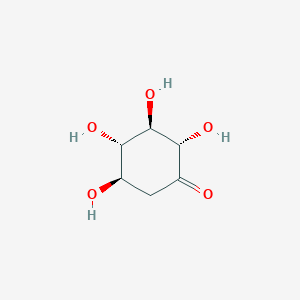
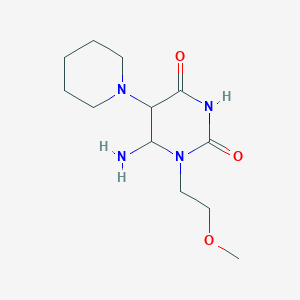
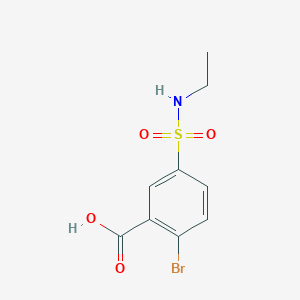

![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3430005.png)
![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-[2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]ethanamine](/img/structure/B3430012.png)


